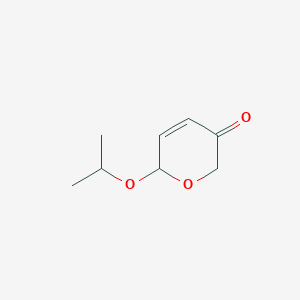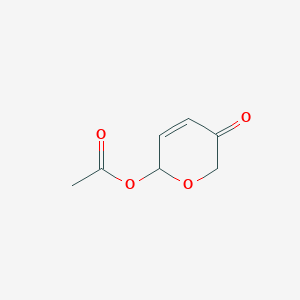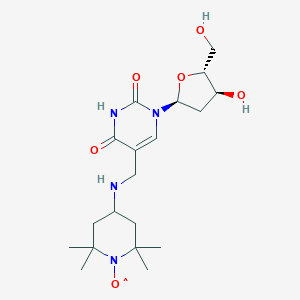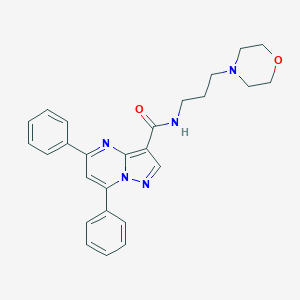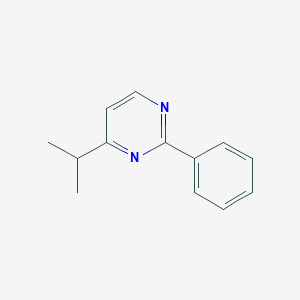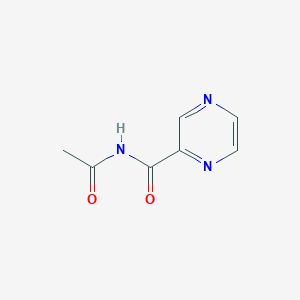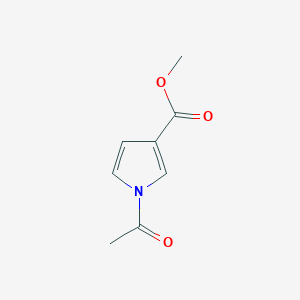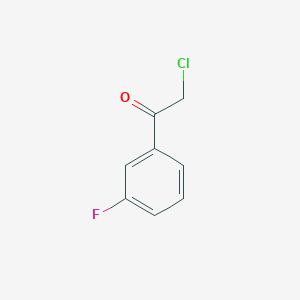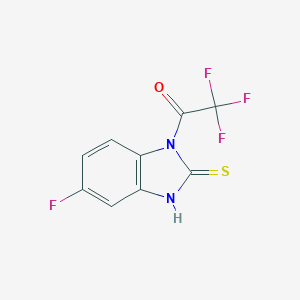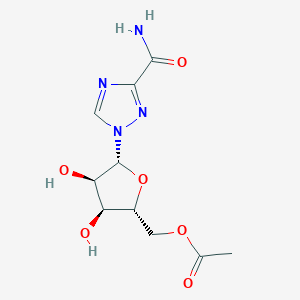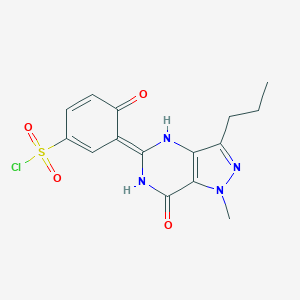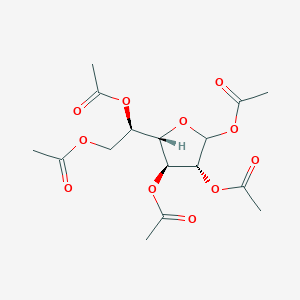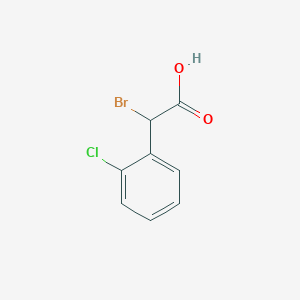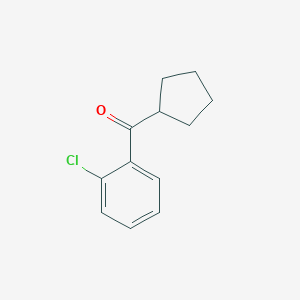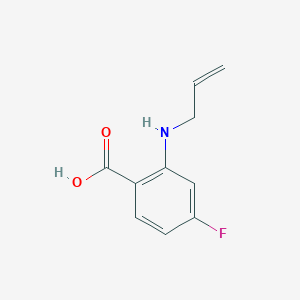
N-allyl-4-fluoroanthranilic acid
Vue d'ensemble
Description
N-allyl-4-fluoroanthranilic acid, also known as AFA, is a chemical compound that has been widely studied for its potential biological applications. AFA is a derivative of anthranilic acid, an aromatic amino acid that is a precursor to tryptophan, an essential amino acid in humans. AFA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-allyl-4-fluoroanthranilic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-allyl-4-fluoroanthranilic acid has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
N-allyl-4-fluoroanthranilic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the biosynthesis of tryptophan, an essential amino acid in humans. N-allyl-4-fluoroanthranilic acid has also been shown to have antioxidant properties, which could be useful in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-4-fluoroanthranilic acid in lab experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. N-allyl-4-fluoroanthranilic acid also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-allyl-4-fluoroanthranilic acid is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-allyl-4-fluoroanthranilic acid, including the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Further research is also needed to fully understand the mechanism of action of N-allyl-4-fluoroanthranilic acid and its potential applications in the prevention and treatment of various diseases. Additionally, research on the potential toxicity of N-allyl-4-fluoroanthranilic acid is needed to ensure its safe use in various applications.
Applications De Recherche Scientifique
N-allyl-4-fluoroanthranilic acid has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. N-allyl-4-fluoroanthranilic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
128992-69-8 |
|---|---|
Nom du produit |
N-allyl-4-fluoroanthranilic acid |
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
Clé InChI |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
SMILES canonique |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Synonymes |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

